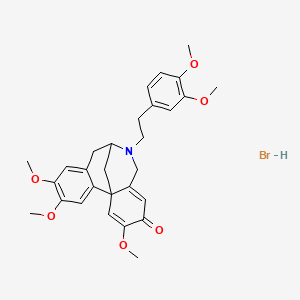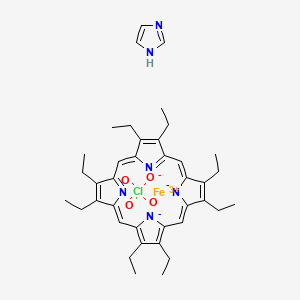
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate is a complex compound that combines the properties of imidazole, iron, and porphyrin. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms, known for its role in various biological and chemical processes . Iron, in its +3 oxidation state, is a crucial element in many biochemical reactions, particularly in oxygen transport and electron transfer . The porphyrin structure, with its octaethyl groups, is a macrocyclic compound that plays a vital role in the formation of heme and chlorophyll . The perchlorate anion is often used to stabilize the complex .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate involves several steps:
Synthesis of Imidazole: Imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Synthesis of Octaethylporphyrin: The porphyrin ring is synthesized through the condensation of pyrrole and aldehyde under acidic conditions.
Complexation with Iron: The octaethylporphyrin is then complexed with iron(III) chloride to form the iron-porphyrin complex.
Formation of the Final Compound: The final step involves the addition of imidazole and perchlorate to the iron-porphyrin complex under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the iron center, typically using reducing agents such as sodium borohydride.
Substitution: The imidazole and porphyrin ligands can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) species, while reduction may yield iron(II) complexes .
科学研究应用
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate has a wide range of scientific research applications:
作用机制
The mechanism of action of 1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate involves the interaction of the iron center with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes . The imidazole and porphyrin ligands play a crucial role in stabilizing the iron center and modulating its reactivity . Molecular targets include enzymes and proteins that contain heme or other iron-containing cofactors .
相似化合物的比较
Similar Compounds
Iron(III) porphyrin complexes: These compounds share the porphyrin structure but may have different substituents or ligands.
Imidazole-containing complexes: These compounds contain imidazole ligands but may have different metal centers or additional ligands.
Heme proteins: Natural heme proteins, such as hemoglobin and cytochrome P450, share structural similarities with the compound.
Uniqueness
The uniqueness of 1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate lies in its combination of imidazole, iron, and porphyrin, which imparts unique electronic and structural properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
属性
CAS 编号 |
73078-23-6 |
|---|---|
分子式 |
C39H48ClFeN6O4 |
分子量 |
756.1 g/mol |
IUPAC 名称 |
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate |
InChI |
InChI=1S/C36H44N4.C3H4N2.ClHO4.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2-5-3-4-1;2-1(3,4)5;/h17-20H,9-16H2,1-8H3;1-3H,(H,4,5);(H,2,3,4,5);/q-2;;;+3/p-1 |
InChI 键 |
YRXKRAJMXNKFSY-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.C1=CN=CN1.[O-]Cl(=O)(=O)=O.[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


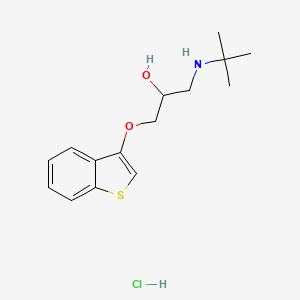
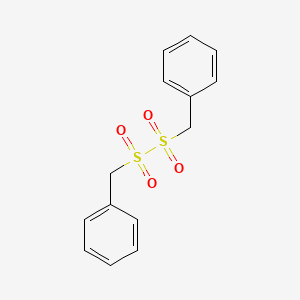
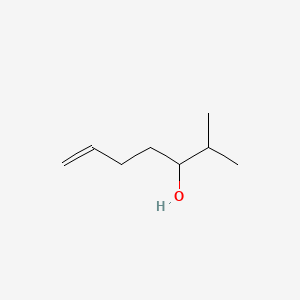
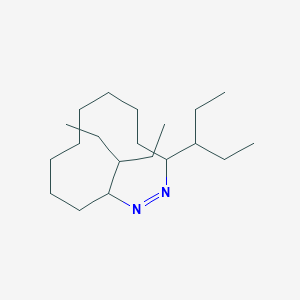
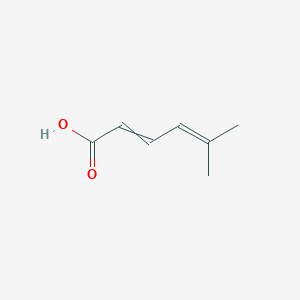
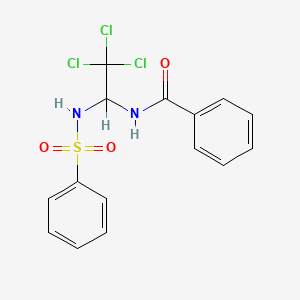

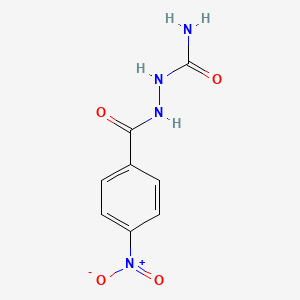
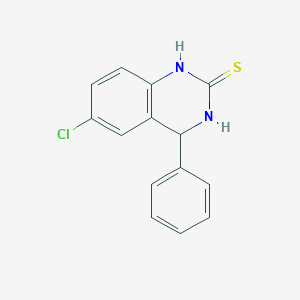

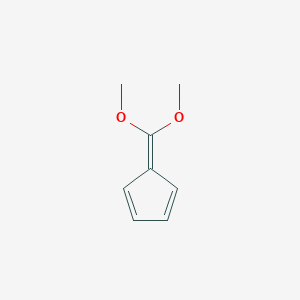
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
